

Volemitol: A Comprehensive Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: Volemitol

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Introduction

Volemitol, a naturally occurring seven-carbon sugar alcohol (heptitol), is a polyol with significant physiological roles across various biological kingdoms, including plants, algae, fungi, and bacteria.[1][2] First isolated in 1889 from the mushroom *Lactarius volemus*, its functions as a photosynthetic product, phloem translocate, and storage carbohydrate have made it a subject of interest in botanical and biochemical research.[2] This technical guide provides an in-depth overview of the chemical and physical properties of **Volemitol**, complete with experimental protocols and pathway visualizations to support research and development activities.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Volemitol** are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

General and Physical Properties

Property	Value	Source(s)
IUPAC Name	(2R,3R,5R,6R)-Heptane-1,2,3,4,5,6,7-heptol	[1][3]
Synonyms	D-glycero-D-manno-Heptitol, D-glycero-D-talo-Heptitol, α-Sedoheptitol	[1][2]
CAS Number	488-38-0	[1][4]
Molecular Formula	C ₇ H ₁₆ O ₇	[3][5]
Molecular Weight	212.20 g/mol	[3][6]
Appearance	White crystalline substance	[2]
Melting Point	152 to 153 °C	[2]
Density	1.549 g/cm ³	[7]
Predicted XLogP3-AA	-3.7	[3]

Solubility Profile

Solvent	Solubility	Notes	Source(s)
Water	High	Qualitative data indicates high solubility.	[6]
Ethanol	High	Qualitative data indicates high solubility.	[6]
Acetic Acid	High	Qualitative data indicates high solubility.	[6]
DMSO	Soluble		[8]

Experimental Protocols

Detailed methodologies for determining key physical properties of polyols like **Volemitol** are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like **Volemitol** using a digital melting point apparatus.

- **Sample Preparation:** A small amount of dry, powdered **Volemitol** is loaded into a capillary tube to a height of 2-3 mm. The sample should be tightly packed by tapping the tube or dropping it through a long glass tube.[\[9\]](#)[\[10\]](#)
- **Apparatus Setup:** The capillary tube is placed into the heating block of the melting point apparatus.[\[9\]](#)
- **Heating:**
 - For an unknown melting point, a rapid heating rate (10-20 °C/min) is used to determine an approximate range.[\[9\]](#)
 - For a precise measurement, the sample is heated rapidly to about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[\[10\]](#)
- **Observation:** The sample is observed through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[\[9\]](#)
- **Purity Check:** A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[\[9\]](#)

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[\[11\]](#)

- Preparation: An excess amount of **Volemitol** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[\[11\]](#)
- Equilibration: The vial is agitated in a temperature-controlled shaker bath for an extended period (typically 24-72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[\[11\]](#)
- Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant (saturated solution) is then carefully filtered through a chemically inert syringe filter (e.g., 0.2 μm PTFE) that does not absorb the solute.[\[11\]](#)
- Quantification: The concentration of **Volemitol** in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) or Mass Spectrometry (LC-MS).[\[11\]](#)[\[12\]](#)
- Calibration: A calibration curve is prepared using standard solutions of **Volemitol** of known concentrations to ensure accurate quantification of the solute in the filtrate.[\[12\]](#)
- Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[\[11\]](#)

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules like **Volemitol**. It is measured using a polarimeter.

- Solution Preparation: A solution of **Volemitol** is prepared by accurately weighing the compound and dissolving it in a specific volume of a suitable solvent (e.g., water) in a volumetric flask. The concentration (c) is calculated in g/mL.[\[13\]](#)[\[14\]](#)
- Polarimeter Calibration: The polarimeter is turned on to allow the lamp to warm up. A blank measurement is taken using a polarimeter cell filled only with the solvent. The instrument is zeroed.[\[14\]](#)
- Sample Measurement: The polarimeter cell is rinsed and filled with the **Volemitol** solution, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter, and the observed angle of rotation (α) is recorded.[\[15\]](#)

- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using Biot's law: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.[\[13\]](#)
- Standardization: The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature (e.g., 20 or 25 °C).

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of **Volemitol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Volemitol**. For polyols, spectra are typically acquired in D₂O.

- ¹H NMR: The proton NMR spectrum of **Volemitol** is expected to show a series of complex, overlapping multiplets in the region of approximately 3.5-4.0 ppm. These signals correspond to the protons on the seven-carbon backbone, which are coupled to each other. The hydroxyl protons are typically not observed in D₂O due to proton exchange with the solvent.
- ¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in a unique chemical environment. For **Volemitol**, due to its symmetry, fewer than seven signals may be observed. The chemical shifts for carbons attached to hydroxyl groups typically appear in the 60-80 ppm range.[\[16\]](#)

Typical Experimental Protocol for NMR:

- Sample Preparation: Dissolve 5-10 mg of **Volemitol** in ~0.6 mL of deuterium oxide (D₂O).
- Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

- Referencing: Chemical shifts are referenced to an internal standard, such as DSS or TSP.
[17]
- Analysis: Utilize 1D (^1H , ^{13}C) and 2D (e.g., COSY, HSQC) NMR experiments to assign all proton and carbon signals and confirm the structure.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Volemitol**. Techniques like Electrospray Ionization (ESI) are common for polar molecules like sugar alcohols.

- Expected Ions: In negative ion mode ESI-MS, **Volemitol** is expected to form a deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 211.08.[3] Adducts with formate $[\text{M}+\text{FA}-\text{H}]^-$ at m/z 257.09 may also be observed.[3]
- Fragmentation: Tandem MS (MS/MS) of the parent ion would likely show characteristic losses of water (H_2O) and cross-ring cleavages of the carbon backbone, which are typical for sugar alcohols.

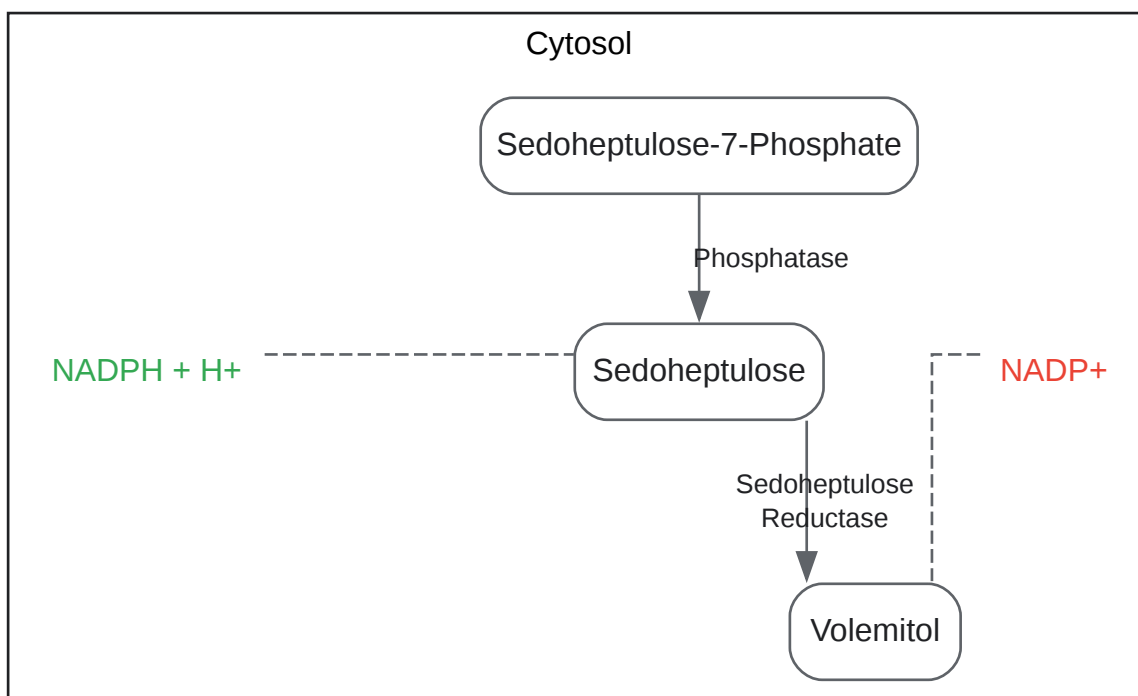
Typical Experimental Protocol for LC-MS:

- Chromatography: Separation is often achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) due to the high polarity of **Volemitol**.[18]
- Ionization: Electrospray ionization (ESI) in negative mode is typically effective for polyols.[19]
- Mass Analysis: High-resolution mass spectrometers like Orbitrap or TOF analyzers are used to obtain accurate mass measurements.[3]
- Data Analysis: The resulting mass spectra are analyzed to confirm the molecular weight and study fragmentation patterns for structural confirmation.

Biological Pathways and Roles

Biosynthesis of Volemitol

In plants such as *Primula*, **Volemitol** is synthesized from sedoheptulose, a key intermediate in the pentose phosphate pathway. This conversion is a reduction reaction catalyzed by a specific reductase.[8][20]

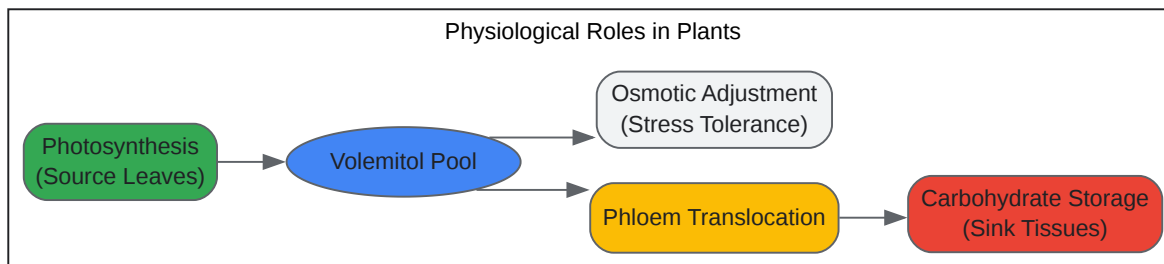


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Biosynthesis of **Volemitol** from Sedoheptulose.

Physiological Roles of Volemitol

Volemitol serves multiple functions within plants, acting as a primary product of photosynthesis, a transportable sugar in the phloem, and a long-term storage carbohydrate. Its accumulation in certain algae also suggests a role in osmoregulation and stress tolerance.



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Key physiological functions of **Volemitol**.

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